Cas no 442910-41-0 (5-(bromomethyl)-2-(propan-2-yl)pyridine)

5-(Bromomethyl)-2-(propan-2-yl)pyridine is a versatile brominated pyridine derivative, commonly employed as an intermediate in organic synthesis and pharmaceutical research. The bromomethyl group at the 5-position offers high reactivity for nucleophilic substitution reactions, enabling efficient functionalization, while the isopropyl substituent at the 2-position enhances steric and electronic properties. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. Its stability under standard storage conditions and compatibility with a range of reaction conditions make it a practical choice for medicinal chemistry and material science applications. Careful handling is advised due to its alkylating potential.
5-(bromomethyl)-2-(propan-2-yl)pyridine structure
442910-41-0 structure
Product name:5-(bromomethyl)-2-(propan-2-yl)pyridine
CAS No:442910-41-0
MF:C9H12BrN
MW:214.102281570435
MDL:MFCD17014542
CID:4827888
PubChem ID:21874727

5-(bromomethyl)-2-(propan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-2-isopropylpyridine
    • GS2383
    • 5-(bromomethyl)-2-propan-2-ylpyridine
    • 5-(bromomethyl)-2-(propan-2-yl)pyridine
    • MDL: MFCD17014542
    • Inchi: 1S/C9H12BrN/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3
    • InChI Key: LNPXQWSVYVUJHJ-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C=C1)C(C)C

Computed Properties

  • Exact Mass: 213.01531g/mol
  • Monoisotopic Mass: 213.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.6

5-(bromomethyl)-2-(propan-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-222453-0.1g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
0.1g
$1068.0 2023-09-16
Enamine
EN300-222453-0.05g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
0.05g
$1020.0 2023-09-16
Enamine
EN300-222453-2.5g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
2.5g
$2379.0 2023-09-16
Enamine
EN300-222453-10.0g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
10.0g
$5221.0 2023-02-22
Enamine
EN300-222453-10g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
10g
$5221.0 2023-09-16
Enamine
EN300-222453-5g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
5g
$3520.0 2023-09-16
Alichem
A029196769-5g
5-(Bromomethyl)-2-isopropylpyridine
442910-41-0 97%
5g
$1591.92 2023-09-01
Alichem
A029196769-10g
5-(Bromomethyl)-2-isopropylpyridine
442910-41-0 97%
10g
$2532.60 2023-09-01
Enamine
EN300-222453-0.25g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
0.25g
$1117.0 2023-09-16
Enamine
EN300-222453-1.0g
5-(bromomethyl)-2-(propan-2-yl)pyridine
442910-41-0
1g
$0.0 2023-06-07

5-(bromomethyl)-2-(propan-2-yl)pyridine Related Literature

Additional information on 5-(bromomethyl)-2-(propan-2-yl)pyridine

Introduction to 5-(bromomethyl)-2-(propan-2-yl)pyridine (CAS No. 442910-41-0)

5-(bromomethyl)-2-(propan-2-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 442910-41-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with a bromomethyl group at the 5-position and an isopropyl group at the 2-position. Its unique structural attributes make it a valuable intermediate in the development of various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.

The bromomethyl moiety attached to the pyridine ring enhances the compound's reactivity, enabling diverse functionalization strategies such as nucleophilic substitution reactions. This property is particularly advantageous in constructing more complex molecular architectures, including drug candidates and ligands for enzyme inhibition. The isopropyl group, on the other hand, contributes to steric hindrance and may influence the compound's solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in synthetic methodologies have highlighted the utility of 5-(bromomethyl)-2-(propan-2-yl)pyridine in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions facilitate the introduction of aryl or heteroaryl groups, expanding the compound's applicability in medicinal chemistry. For instance, studies have demonstrated its role in generating novel pyridine-based scaffolds with potential anticancer and anti-inflammatory properties.

In the context of drug discovery, 5-(bromomethyl)-2-(propan-2-yl)pyridine has been explored as a precursor for kinase inhibitors. Pyridine derivatives are well-documented for their interaction with protein targets, making them promising candidates for therapeutic intervention. The bromomethyl group serves as a handle for further derivatization, allowing chemists to optimize binding affinity and selectivity. Notably, recent publications have described its use in developing small-molecule inhibitors targeting aberrantly activated kinases in cancerous cells.

The agrochemical industry has also leveraged 5-(bromomethyl)-2-(propan-2-yl)pyridine for designing novel pesticides and herbicides. Pyridine-based compounds often exhibit potent biological activity against pests and weeds due to their ability to disrupt essential enzymatic pathways. The structural versatility of this compound allows for fine-tuning its efficacy while minimizing environmental impact—a critical consideration in modern agriculture.

From a synthetic chemistry perspective, 5-(bromomethyl)-2-(propan-2-yl)pyridine exemplifies the importance of functional group interplay in molecular design. The combination of electron-withdrawing and electron-donating groups around the pyridine ring influences its reactivity and electronic properties. This balance is pivotal in achieving desired chemical transformations, underscoring its significance as a building block in synthetic organic chemistry.

Future research directions may explore the use of 5-(bromomethyl)-2-(propan-2-yl)pyridine in flow chemistry applications, where controlled reaction conditions could enhance yield and scalability. Additionally, its incorporation into photoredox catalysis systems could open new avenues for asymmetric synthesis and C–C bond formation. As computational chemistry progresses, virtual screening methods may further elucidate its potential roles in drug discovery pipelines.

The compound's role in material science is another emerging area of interest. Pyridine derivatives are known to contribute to the development of conductive polymers and metal-organic frameworks (MOFs). The bromomethyl group's reactivity could be exploited to functionalize these materials with specific properties, broadening their applications in electronics and energy storage.

In summary, 5-(bromomethyl)-2-(propan-2-yl)pyridine (CAS No. 442910-41-0) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists and researchers alike. As scientific understanding advances, its applications are expected to expand further, reinforcing its importance in modern chemical research.

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